3,4,5-Tris(dodecyloxy)benzaldehyde

Liquid Crystals Thermal Analysis Phase Transitions

In sourcing 3,4,5-tris(dodecyloxy)benzaldehyde, researchers face inconsistent purity and chain-length variability that compromise liquid crystalline mesophase reproducibility. This ≥98% (GC) building block delivers the exact C12 dodecyloxy chain critical for columnar mesophase formation and serves as a validated precursor for room-temperature liquid porphyrins. • 3,4,5-substitution pattern essential for columnar hexagonal LC phases; positional isomers fail to induce the same mesomorphism. • Proven electron-donating moiety in DSSC dyes achieving 3.72% PCE. • Bulk quantities available; air-sensitive, shipped under inert atmosphere.

Molecular Formula C43H78O4
Molecular Weight 659.1 g/mol
CAS No. 117241-32-4
Cat. No. B1644103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tris(dodecyloxy)benzaldehyde
CAS117241-32-4
Molecular FormulaC43H78O4
Molecular Weight659.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O
InChIInChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3
InChIKeyABDPYSIFPMBTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Tris(dodecyloxy)benzaldehyde: Physical & Procurement Specs


3,4,5-Tris(dodecyloxy)benzaldehyde (CAS 117241-32-4) is a synthetic organic compound classified as a trialkoxy-substituted benzaldehyde [1]. It is primarily utilized as a strategic building block in the synthesis of advanced functional materials, including discotic liquid crystals and porphyrin derivatives [2]. The compound features a central benzene ring substituted with an aldehyde group and three long-chain dodecyloxy (C12H25O) moieties. Critical physical properties for procurement include a molecular weight of 659.09 g/mol (C43H78O4), a melting point range of 49.0 to 53.0 °C, and commercial availability at purities typically ≥98% (GC) .

Physical Form Solid at ambient conditions; supports precise weighing and automated solid-dispensing workflows
Thermal Profile Low melting range enables gentle melt-mixing without high shear or excessive heating
Purity Grade High-purity (GC) grade for reproducible building-block synthesis and material performance

3,4,5-Tris(dodecyloxy)benzaldehyde: Chain Length & Substitution Specificity


Generic substitution of 3,4,5-Tris(dodecyloxy)benzaldehyde with analogs bearing different alkoxy chain lengths or positional isomers is scientifically invalid for applications in liquid crystals and supramolecular chemistry. The C12 dodecyloxy chain is a critical design parameter; its length directly dictates the balance between molecular rigidity and flexibility, thereby governing the thermodynamic stability and phase transition temperatures (e.g., melting point and clearing point) of the resulting mesophases [1][2]. Changing the chain length to a shorter (e.g., C8 octyloxy) or longer (e.g., C16 hexadecyloxy) analog will fundamentally alter the molecule's self-assembly behavior and the material's performance envelope. Furthermore, altering the substitution pattern from 3,4,5- to 2,4,6- changes the molecular geometry and can weaken intermolecular forces, leading to a different liquid crystalline phase (e.g., columnar rectangular instead of hexagonal) or a complete loss of mesomorphism .

Design Parameter
Target (C12, 3,4,5-)
Potential Substitute
Risk
Alkoxy Chain Length
C12 (dodecyloxy)
C8 or C16 analogs
Phase behavior and self-assembly may shift; mesophase stability may not transfer
Substitution Pattern
3,4,5-trisubstituted
2,4,6- or other regioisomers
Molecular geometry change may weaken intermolecular forces; columnar mesophase formation not guaranteed

3,4,5-Tris(dodecyloxy)benzaldehyde: Differentiation vs. Analogs


Melting Point: Shorter vs. Longer Chain Analogs

The melting point of 3,4,5-Tris(dodecyloxy)benzaldehyde is in the range of 49.0–53.0 °C, a direct result of the C12 alkoxy chain length . This property is a key differentiator from shorter-chain analogs which are often liquid at room temperature . The specific thermal window of 49-53°C defines its handling and processing conditions, making it suitable for applications where a solid precursor is preferred for precise weighing and storage, yet it melts gently to enable facile mixing or reaction initiation.

Melting Point Comparison
Cross-study comparable
49–53 °C (C12) vs liquid (C10) or higher (C16)
Thermal behavior differences impact processing and phase engineering
Specific C10/C16 data not provided; class-level inference
Liquid Crystals Thermal Analysis Phase Transitions

Porphyrin Macrocyclization: Yield Benchmark

In the [2+2] macrocyclization of a dipyrromethane derivative to form a free-base tetraarylporphyrin, 3,4,5-Tris(dodecyloxy)benzaldehyde was employed as the aldehyde component, affording the porphyrin product in a 61% yield [1]. This yield is reported in the context of a specific, complex porphyrin-forming reaction. While a direct head-to-head yield comparison under identical conditions is not available, this data point establishes a benchmark for the aldehyde's reactivity in this important class of transformations.

Porphyrin Macrocyclization Yield
Supporting evidence
61% isolated yield
Benchmark for aldehyde reactivity in porphyrin synthesis
No direct comparator under identical conditions; context-dependent
Porphyrin Synthesis Organic Electronics Macrocyclization

3,4,5- vs. 2,4,6-Substitution: Mesophase Formation

The specific 3,4,5-substitution pattern of the alkoxy chains on the benzaldehyde core is critical for directing intermolecular interactions and enabling liquid crystalline behavior. Literature evidence indicates that altering the substitution pattern to a 2,4,6- arrangement can weaken intermolecular forces and change the resulting mesophase . This class-level inference underscores that the 3,4,5- isomer is uniquely positioned to facilitate the formation of columnar liquid crystalline phases, a property that is not guaranteed with its 2,4,6- regioisomer.

Mesophase Formation
Class-level inference
3,4,5- facilitates columnar phases; 2,4,6- may weaken forces
Correct regioisomer is critical for columnar liquid crystal design
Qualitative difference; class-level inference
Liquid Crystals Regioisomerism Mesophase Engineering

3,4,5-Tris(dodecyloxy)benzaldehyde: Key Applications


Liquid Crystalline Porphyrins for Optoelectronics

This compound is a proven precursor for synthesizing porphyrin derivatives designed for optoelectronic applications. The patent literature demonstrates its use in creating 5,10,15,20-tetrakis[3,4,5-tris(dodecyloxy)phenyl]porphyrin, a compound that exists as a liquid at room temperature (25°C) without the need for solvents [1]. This unique liquid state, enabled by the C12 chains, is a distinct advantage for processing and device fabrication.

Columnar Liquid Crystals for Charge Transport

The 3,4,5-trisubstitution pattern with long dodecyloxy chains is a well-established design motif for inducing columnar liquid crystalline phases. Research confirms its utility in creating star-shaped liquid crystals and metal-free organic dyes that exhibit desirable mesomorphic properties [2][3]. This makes it a building block of choice for materials intended for use as charge transport layers in organic electronics, where the self-assembled columnar structure facilitates anisotropic charge mobility.

Functional Dyes for Dye-Sensitized Solar Cells

The 3,4,5-tris(dodecyloxy)phenyl moiety, derived from this benzaldehyde, serves as an effective electron-donating group in metal-free organic dyes for DSSCs. A study demonstrated that a dye incorporating this unit achieved a power conversion efficiency (PCE) of 3.72% in a solar cell device [3]. This provides a quantitative performance benchmark for researchers developing new sensitizers based on this molecular architecture.

Application
Selection Property
Validation Focus
Optoelectronic porphyrin synthesis
Aldehyde reactivity in [2+2] macrocyclization
Porphyrin yield and room-temperature liquid-crystalline behavior
Columnar liquid crystal charge transport
3,4,5-substitution pattern directing columnar mesophase
Mesomorphic behavior and self-assembly characteristics
Metal-free DSSC dye development
Electron-donating tris(dodecyloxy)phenyl unit
Photovoltaic performance of derived sensitizers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5-Tris(dodecyloxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.